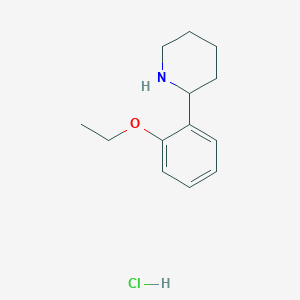

2-(2-Ethoxyphenyl)piperidine, HCl

Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Chemical Research

The piperidine scaffold, a six-membered ring containing one nitrogen atom, is one of the most important synthetic fragments in the pharmaceutical industry. nih.govijnrd.org Its prevalence is a testament to its unique combination of structural and chemical properties. The piperidine ring is not merely a passive framework; it actively influences the properties of the molecule it is part of.

Key Contributions of the Piperidine Scaffold:

Modulating Physicochemical Properties: The inclusion of a piperidine moiety can alter a molecule's solubility, lipophilicity, and basicity (pKa), which are critical parameters for determining how a potential drug is absorbed, distributed, metabolized, and excreted (ADME).

Enhancing Biological Activity: The three-dimensional structure of the piperidine ring, which typically adopts a stable chair conformation, allows for precise spatial orientation of substituent groups. This is crucial for optimizing interactions with biological targets like enzymes and receptors. nih.gov

Improving Pharmacokinetic Profiles: The metabolic stability of the piperidine ring often contributes to a longer half-life and improved bioavailability of drug candidates.

Versatile Synthetic Handle: The nitrogen atom in the piperidine ring provides a reactive site for further chemical modification, allowing chemists to readily create libraries of related compounds for structure-activity relationship (SAR) studies.

This structural motif is integral to a wide range of approved drugs across numerous therapeutic areas, underscoring its significance in drug design and discovery. nih.govijnrd.org

Interactive Table 2: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Donepezil (B133215) | Alzheimer's Disease Therapy |

| Methylphenidate | ADHD Treatment |

| Fentanyl | Opioid Analgesic |

| Haloperidol | Antipsychotic |

| Paroxetine | Antidepressant (SSRI) |

Contextualizing 2-(2-Ethoxyphenyl)piperidine (B3264001), HCl within Heterocyclic Compound Classes

Organic chemistry classifies molecules based on their structure, and 2-(2-Ethoxyphenyl)piperidine, HCl belongs to the broad class of heterocyclic compounds. A heterocycle is a cyclic compound that has atoms of at least two different elements as members of its ring.

Specifically, this compound is a nitrogen-containing heterocycle . Its core is the piperidine ring, which is a saturated heterocycle, meaning it contains no double bonds within the ring itself. It is the saturated analog of pyridine (B92270). This classification is fundamental to understanding its chemical behavior, as the nitrogen atom imparts basic properties and serves as a key site for chemical reactions.

The structure of 2-(2-Ethoxyphenyl)piperidine features an aryl (the ethoxyphenyl group) substituent at the 2-position of the piperidine ring, making it a member of the 2-aryl-piperidine subclass. This particular substitution pattern is of significant interest in medicinal chemistry because it introduces a rigid, aromatic group adjacent to the heterocyclic ring, which can be pivotal for molecular recognition and binding to biological targets. nih.govacs.org

Overview of Academic Research Trajectories for this compound

Direct academic research focusing on this compound as a final product with specific biological activity is not extensively documented in publicly available literature. Instead, its academic trajectory is best understood through its role as a synthetic intermediate and as a representative of the scientifically valuable 2-aryl-piperidine class of compounds.

The primary research interest in molecules like this compound lies in their potential as functionalizable building blocks for drug discovery. nih.govacs.org Academic studies often focus on developing efficient and stereoselective methods to synthesize substituted piperidines. For the 2-aryl-piperidine subclass, research emphasizes controlling the stereochemistry at the second carbon, as the spatial arrangement of the aryl group is often critical for the final compound's biological function. nih.gov

While this specific compound is not the subject of major studies, research on structurally similar molecules provides context for its potential applications. For instance, studies on other ethoxyphenyl-piperidine derivatives have explored their potential as antidepressant agents by investigating their ability to inhibit the reuptake of biogenic amines. nih.gov Similarly, related phenoxyalkyl piperazine (B1678402) and piperidine derivatives have been evaluated for a range of activities on the central nervous system. researchgate.netnih.gov

Therefore, the academic significance of this compound is not derived from its own bioactivity profile but from its utility in synthetic chemistry. It represents a readily available fragment that can be incorporated into more elaborate molecular designs, enabling the exploration of new chemical space in the search for novel therapeutic agents.

Interactive Table 3: Research Context for 2-Aryl-Piperidine Scaffolds

| Research Area | Focus | Significance |

|---|---|---|

| Asymmetric Synthesis | Development of methods for the enantioselective synthesis of 2-substituted piperidines. | Control of stereochemistry is crucial for biological activity and selectivity. nih.gov |

| Fragment-Based Drug Discovery | Use of 2-aryl-piperidines as 3D fragments for building larger, more complex drug candidates. | Provides a cost- and time-efficient way to generate diverse molecular libraries. nih.govacs.org |

| Medicinal Chemistry | Incorporation into molecules targeting CNS disorders, cancer, and other diseases. | The scaffold is a proven component of many biologically active compounds. nih.govnih.gov |

| Structure-Activity Relationship (SAR) Studies | Modification of the aryl group and piperidine ring to optimize potency and selectivity. | Systematic exploration to identify key structural features for desired biological effects. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-ethoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-15-13-9-4-3-7-11(13)12-8-5-6-10-14-12;/h3-4,7,9,12,14H,2,5-6,8,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGOCTRWIFNUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Ethoxyphenyl Piperidine, Hcl

Established Synthetic Routes for 2-(2-Ethoxyphenyl)piperidine (B3264001), HCl and Analogues

Traditional synthetic approaches remain fundamental for the laboratory and industrial-scale production of 2-arylpiperidines. These methods often involve either the construction of the piperidine (B6355638) ring from acyclic precursors or the modification of a pre-existing pyridine (B92270) ring.

Multi-step syntheses offer the flexibility to introduce a wide array of substituents onto the piperidine ring. A common strategy involves the formation of a piperidine intermediate which is then further functionalized.

One notable method is the aza-Achmatowicz rearrangement, which converts furfurylamines into 6-hydroxy-2,3-dihydropyridin-4-ones. These dihydropyridinones serve as versatile piperidine precursors. A palladium-catalyzed arylation of these aza-Achmatowicz rearrangement products with arylboronic acids has been developed, providing a direct route to 2-aryldihydropyridinones. nih.gov These intermediates can then be readily transformed into highly functionalized 2-arylpiperidines, including analogues of 2-(2-ethoxyphenyl)piperidine. The key to this arylation is the use of a non-phosphine-ligand palladium precatalyst. nih.gov This approach allows for the synthesis of a small collection of 2-arylpiperidines with substituents at any carbon position (C2-C6). nih.gov

Another established multi-step approach is the biocatalytic synthesis of 2-substituted piperidines starting from ω-chloroketones. nih.gov Transaminases are used for the stereoselective amination of the ketone, which is followed by a spontaneous intramolecular cyclization to form the piperidine ring. This method provides access to enantiomerically pure piperidines. nih.gov

Flow chemistry has also been applied to the multi-step synthesis of complex molecules containing piperidine-like structures. For instance, the synthesis of the alkaloid (±)-oxomaritidine was achieved in a continuous sequence involving seven separate synthetic steps, utilizing immobilized reagents and catalysts packed in columns. syrris.jp This demonstrates the potential for automating complex multi-step syntheses. syrris.jp

Table 1: Examples of Multi-Step Synthesis Strategies for Piperidine Analogues

| Strategy | Key Intermediate | Key Reaction Step | Reference |

|---|---|---|---|

| Aza-Achmatowicz Rearrangement | 2-Aryldihydropyridinone | Pd-catalyzed arylation | nih.gov |

| Biocatalytic Cyclization | ω-Amino-ketone | Transaminase-triggered cyclization | nih.gov |

The catalytic hydrogenation of substituted pyridines is one of the most direct and widely used methods for preparing the corresponding piperidines. digitellinc.comresearchgate.net This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using a metal catalyst and a hydrogen source.

A variety of catalysts are effective for this transformation, with noble metals being particularly common. Catalysts such as rhodium on carbon (Rh/C), platinum oxide (PtO₂), palladium on carbon (Pd/C), and ruthenium-based catalysts are frequently employed. liverpool.ac.ukresearchgate.netgoogle.com The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation. For example, rhodium oxide (Rh₂O₃) has been shown to be effective for the reduction of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). liverpool.ac.uk Platinum oxide (PtO₂) is also a mild reducing catalyst used for the hydrogenation of substituted pyridines in glacial acetic acid. asianpubs.orgasianpubs.org

The hydrogenation of pyridine derivatives can be performed under various conditions:

Heterogeneous Catalysis: This is the most common approach, using catalysts like Pd/C, PtO₂, or Rh₂O₃. liverpool.ac.ukresearchgate.net These reactions often require elevated temperatures and pressures, although milder conditions have been developed. liverpool.ac.uknih.gov

Homogeneous Catalysis: While less common for unprotected pyridines, homogeneous catalysts, such as those based on iridium(I), have been used for the asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in place of gaseous hydrogen. organic-chemistry.orgdicp.ac.cn For example, a rhodium-catalyzed transfer hydrogenation of pyridinium salts using a formic acid/triethylamine (B128534) mixture can produce piperidine derivatives. dicp.ac.cn

The nature of the pyridine precursor is also important. The hydrogenation of 2-substituted pyridines, such as 2-pyridineethanol (an analogue of the precursor to 2-(2-ethoxyphenyl)piperidine), has been successfully achieved using catalysts like palladium on carbon or rhodium on carbon to yield the corresponding 2-piperidineethanol. google.com Quaternization of the pyridine nitrogen to form a pyridinium salt activates the ring towards reduction, allowing hydrogenation to occur under milder conditions. dicp.ac.cnacs.org

Table 2: Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst | Hydrogen Source | Conditions | Substrate Type | Reference |

|---|---|---|---|---|

| Rh₂O₃ | H₂ (5 bar) | 40 °C, TFE | Functionalised Pyridines | liverpool.ac.uk |

| PtO₂ | H₂ (50-70 bar) | Room Temp, Acetic Acid | Substituted Pyridines | asianpubs.orgasianpubs.org |

| [RhCp*Cl₂]₂ / KI | HCOOH / NEt₃ | Not specified | N-Benzylpyridinium Salts | dicp.ac.cn |

| Pd/C | H₂ | Water or Ethanol (B145695) | 2-Pyridineethanol | google.com |

The conversion of the free base form of 2-(2-ethoxyphenyl)piperidine to its hydrochloride salt is a standard and crucial final step in its synthesis. This process not only facilitates purification but also improves the compound's stability and handling properties. Piperidine hydrochloride is typically a white or off-white crystalline powder. ontosight.ai

The formation of the hydrochloride salt is generally achieved by treating a solution of the piperidine derivative with hydrochloric acid. Several methods can be employed:

Anhydrous Hydrogen Chloride: Passing anhydrous hydrogen chloride gas through a solution of the piperidine base in an appropriate organic solvent (e.g., ether) is a common method for precipitating the hydrochloride salt. cdnsciencepub.com

Aqueous or Alcoholic HCl: Adding a solution of hydrochloric acid in water or an alcohol (like ethanol or isopropanol) to the piperidine base solution can also induce crystallization of the salt. google.com

In Situ Formation: In some synthetic routes, hydrogen chloride is generated during the reaction, leading to the direct formation of the piperidine hydrochloride salt. google.com

The resulting hydrochloride salt is often insoluble in the reaction solvent and can be easily isolated by filtration. google.com Recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, is then performed to obtain the final product in high purity. google.com

Advanced Synthetic Approaches Applicable to 2-(2-Ethoxyphenyl)piperidine, HCl Frameworks

Modern synthetic chemistry has introduced powerful new methods that are applicable to the synthesis of complex piperidine structures. These techniques often offer higher efficiency, selectivity, and functional group tolerance compared to traditional methods.

Organophotocatalysis utilizes visible light and an organic photocatalyst to drive chemical reactions, often under very mild conditions. This field has provided new avenues for the synthesis and functionalization of piperidines.

A key application is the α-amino C–H arylation of piperidine derivatives. nih.govacs.org In this reaction, a photocatalyst, such as Ir(ppy)₃, is excited by light and can then oxidize the piperidine to a radical cation. This intermediate can then be deprotonated to form an α-amino radical, which subsequently reacts with an aryl coupling partner (e.g., an electron-deficient cyanoarene) to form a new C-C bond at the C2 position. This method allows for the direct introduction of an aryl group, such as the 2-ethoxyphenyl group, onto a pre-formed piperidine ring. The reaction can be highly diastereoselective. nih.govacs.org

Photocatalysis can also be used to construct the piperidine ring itself. An organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of 2-piperidinones, which are direct precursors to piperidines. nih.gov This method combines readily available ammonium salts, alkenes, and unsaturated carbonyl compounds under mild, light-driven conditions. nih.govresearchgate.net Similarly, a visible-light-promoted annulation reaction has been described for constructing tetrafluorinated piperidines from nitrones. beilstein-journals.org

Table 3: Examples of Photocatalytic Methods for Piperidine Synthesis/Functionalization

| Method | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| α-Amino C–H Arylation | Piperidine, Cyanoarene | Ir(ppy)₃, Visible Light | 2-Arylpiperidine | nih.govacs.org |

| [1+2+3] Annulation | Ammonium Salt, Alkene, Unsaturated Carbonyl | Organic Photocatalyst, Visible Light | 2-Piperidinone | nih.govresearchgate.net |

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex ring systems. mdpi.com Several metal-catalyzed cyclization methods are applicable to the synthesis of 2-arylpiperidine frameworks.

Palladium-catalyzed reactions are particularly prominent. As mentioned previously, the Pd-catalyzed arylation of aza-Achmatowicz products is a powerful strategy. nih.gov Additionally, Pd(II)-catalyzed [4+2] cycloaddition reactions have been utilized for piperidine synthesis. mdpi.com Another important strategy involves the intramolecular C–H activation and cyclization of appropriate acyclic precursors. For example, Pd(II) catalysts can facilitate the annulation of N-aryl-2-aminopyridines with alkynes to construct complex heterocyclic systems. nih.gov

Other transition metals like cobalt, manganese, and ruthenium also catalyze cyclization reactions to form nitrogen heterocycles. mdpi.com For example, cobalt-catalyzed redox-neutral [4+2] annulation of aryl amidines with diazo compounds provides a route to isoquinolines, demonstrating the power of these metals in C-H activation/cyclization cascades. mdpi.com While not directly forming piperidines, these methods highlight the potential for developing new metal-catalyzed cyclizations starting from different acyclic precursors to build the desired piperidine ring. Electroreductive cyclization using an imine and a terminal dihaloalkane in a flow microreactor also represents an advanced method for synthesizing piperidine derivatives. beilstein-journals.org

Asymmetric Synthesis Methodologies (e.g., using Chiral Catalysts)

Asymmetric synthesis is crucial for producing enantiomerically pure piperidine derivatives, which is often a requirement for pharmacological activity. Chiral catalysts are instrumental in achieving high enantioselectivity. For the synthesis of 2-arylpiperidines, several catalytic asymmetric methods can be envisioned.

One prominent strategy involves the asymmetric hydrogenation of a corresponding pyridine precursor. While specific examples for 2-(2-ethoxyphenyl)pyridine (B8001586) are not readily found, the general principle has been demonstrated for other 2-arylpyridines. Chiral iridium or rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed catalysts. The choice of ligand is critical for achieving high enantiomeric excess (ee).

Another approach is the kinetic resolution of a racemic mixture of 2-(2-ethoxyphenyl)piperidine. This can be accomplished using a chiral base, such as n-BuLi in combination with a chiral ligand like sparteine. rsc.orgwhiterose.ac.uk This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent, allowing for the separation of the unreacted, enantiomerically enriched substrate. rsc.orgwhiterose.ac.uk

Below is a representative table illustrating the kinetic resolution of a similar 2-arylpiperidine, showcasing the effectiveness of this methodology.

Table 1: Kinetic Resolution of N-Boc-2-arylpiperidines using n-BuLi/(+)-sparteine

| Entry | 2-Aryl Substituent | Yield of Ester Product (%) | Enantiomeric Ratio (er) of Recovered Starting Material |

|---|---|---|---|

| 1 | 4-Fluorophenyl | 52 | 96:4 |

| 2 | 4-Chlorophenyl | 53 | 97:3 |

| 3 | 4-Methoxyphenyl | 41 | 95:5 |

| 4 | 4-Methylphenyl | 45 | 94:6 |

Data adapted from a study on spirocyclic 2-arylpiperidines and is illustrative for the general methodology. The specific substrates are N-Boc-spiro[cyclopropane-1,4'-piperidine] derivatives. rsc.orgwhiterose.ac.uk

Intramolecular Ring Closure Strategies

Intramolecular cyclization is a powerful method for constructing the piperidine ring. researchgate.net For 2-(2-ethoxyphenyl)piperidine, this would typically involve a precursor molecule containing both the nitrogen atom and a suitable electrophilic or nucleophilic center, positioned to favor a 6-membered ring closure.

A common strategy is the intramolecular aza-Michael reaction. acs.org A δ-amino α,β-unsaturated ester or ketone can undergo cyclization to form the piperidine ring. The stereochemistry of the final product can often be controlled by the geometry of the starting material and the reaction conditions.

Another powerful intramolecular cyclization is the Friedel-Crafts reaction. An appropriately substituted N-alkenyl amine with an aromatic ring can be induced to cyclize under acidic conditions to form a tetrahydroisoquinoline system, which can be further modified to yield the desired 2-arylpiperidine.

Radical Cyclization Approaches

Radical cyclizations offer a versatile and often highly stereoselective route to substituted piperidines. rsc.orgacs.orgnih.gov This methodology typically involves the generation of a radical on a side chain attached to a nitrogen atom, which then cyclizes onto a suitably placed double or triple bond. rsc.orgacs.orgnih.gov

For the synthesis of a 2-arylpiperidine like 2-(2-ethoxyphenyl)piperidine, a potential precursor would be an N-allyl or N-homoallyl amine with the 2-ethoxyphenyl group already in place. The radical can be generated using various initiators, such as tributyltin hydride (Bu3SnH) with AIBN or, more recently, through photoredox catalysis. nih.gov The regioselectivity of the cyclization (5-exo vs. 6-endo) is a critical factor and is influenced by the substitution pattern and the reaction conditions. Generally, 6-exo cyclization is favored for the formation of piperidine rings.

Mannich Reaction Applications in Piperidine Synthesis

The Mannich reaction is a classic and highly effective method for the synthesis of β-amino carbonyl compounds, which can be precursors to piperidines. rsc.orgacs.orgnih.govrsc.orgmun.ca A three-component condensation of an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen (such as a ketone or ester) can be employed. rsc.orgacs.orgnih.govrsc.orgmun.ca

In the context of 2-(2-ethoxyphenyl)piperidine synthesis, a potential strategy would be an intramolecular Mannich reaction. A δ-amino β-keto ester, upon reaction with an aldehyde, can form an iminium ion that subsequently undergoes an intramolecular cyclization to yield a polysubstituted piperidine. acs.org This approach allows for the construction of the piperidine ring with a high degree of stereocontrol. acs.org

Optimization of Reaction Conditions and Process Development for this compound Synthesis

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for process development and large-scale synthesis.

Influence of Catalysts and Reagents

The choice of catalyst is paramount in asymmetric synthesis and many cyclization reactions.

Asymmetric Hydrogenation: In the catalytic hydrogenation of a pyridine precursor, the selection of the chiral ligand for the rhodium or iridium catalyst directly impacts the enantioselectivity. Different ligands can lead to significant variations in the enantiomeric excess of the product.

Radical Cyclization: In radical cyclizations mediated by tributyltin hydride, the concentration of the tin reagent is critical to balance the rate of cyclization versus direct reduction of the radical intermediate. In photoredox-catalyzed reactions, the choice of the photocatalyst and light source is key. nih.gov

Mannich Reaction: In organocatalyzed Mannich reactions, the structure of the chiral catalyst, often a proline derivative or a chiral amine, determines the stereochemical outcome of the reaction. mun.ca

Solvent Effects and Temperature Regimes

Solvent polarity and the reaction temperature can significantly influence reaction rates, yields, and stereoselectivity.

Solvent: The choice of solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates. For instance, in intramolecular ion-based cyclizations, polar aprotic solvents are often preferred. In some cases, the use of water or aqueous-organic solvent mixtures can enhance diastereoselectivity. acs.org

Temperature: The reaction temperature can influence the rate of reaction and the selectivity. Lower temperatures often favor higher stereoselectivity in asymmetric reactions, although this may come at the cost of a longer reaction time. In radical cyclizations, the temperature needs to be carefully controlled to manage the rate of radical initiation and propagation.

The following table provides a general overview of how these parameters can be varied to optimize a generic piperidine synthesis.

Table 2: General Parameters for Optimization of Piperidine Synthesis

| Parameter | Variable | Potential Effect |

|---|---|---|

| Catalyst | Type of metal (Rh, Ir, Pd), Ligand structure | Enantioselectivity, Diastereoselectivity, Reaction rate |

| Reagent | Stoichiometry of reagents, Type of base/acid | Yield, Selectivity, By-product formation |

| Solvent | Polarity (e.g., Toluene, THF, CH2Cl2, H2O) | Reaction rate, Solubility, Stereoselectivity |

| Temperature | -78 °C to reflux | Reaction rate, Stereoselectivity, Stability of intermediates |

| Concentration | Dilute vs. Concentrated | Favoring intramolecular vs. intermolecular reactions |

Monitoring Reaction Progress and Purity Control

The synthesis of 2-(2-ethoxyphenyl)piperidine hydrochloride necessitates rigorous monitoring and control to ensure high purity and yield. A suite of analytical techniques is employed to track the reaction's progress and characterize the final product. These methods are crucial for identifying the desired compound, quantifying its purity, and detecting any byproducts or unreacted starting materials. numberanalytics.comnumberanalytics.com

Key analytical techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for monitoring the progress of the synthesis. numberanalytics.comnumberanalytics.com It allows for the separation and quantification of the various components in the reaction mixture, providing real-time data on the consumption of reactants and the formation of the product. numberanalytics.com By comparing the retention times of the components to known standards, chemists can accurately assess the reaction's status. For final purity assessment, HPLC is invaluable in detecting and quantifying impurities. numberanalytics.com A typical setup might involve a C18 reverse-phase column with a mobile phase consisting of a methanol-water mixture. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. numberanalytics.comnumberanalytics.com ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the 2-(2-ethoxyphenyl)piperidine, confirming the successful formation of the desired product. numberanalytics.com The presence of characteristic peaks corresponding to the ethoxy group, the phenyl ring, and the piperidine ring, along with their specific chemical shifts and coupling patterns, verifies the compound's identity. NMR can also be used to estimate the purity of the sample by integrating the signals of the product against those of any impurities.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing further confirmation of its identity. numberanalytics.comnumberanalytics.com The technique measures the mass-to-charge ratio of ions, and the resulting mass spectrum should show a prominent peak corresponding to the molecular ion of 2-(2-ethoxyphenyl)piperidine. numberanalytics.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the progress of the reaction can be visualized. The disappearance of starting material spots and the appearance of the product spot indicate the reaction is proceeding.

Table 1: Analytical Techniques for Monitoring and Purity Control

| Technique | Application | Information Provided |

| HPLC | Reaction monitoring, Purity assessment | Quantitative data on reactants, products, and impurities |

| NMR | Structural elucidation, Purity assessment | Detailed molecular structure, Identification of functional groups, Purity estimation |

| MS | Molecular weight determination | Confirmation of molecular formula |

| TLC | Qualitative reaction monitoring | Rapid visualization of reaction progress |

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of 2-(2-ethoxyphenyl)piperidine is largely dictated by the nucleophilic nature of the piperidine nitrogen and the potential for transformations involving the piperidine and phenyl rings.

The nitrogen atom in the piperidine ring of 2-(2-ethoxyphenyl)piperidine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in a variety of chemical reactions by attacking electrophilic centers.

N-Alkylation: The piperidine nitrogen can be alkylated by reacting with alkyl halides. researchgate.net This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom displaces a halide ion from the alkyl halide. To drive the reaction to completion and neutralize the hydrohalic acid formed, a base such as potassium carbonate may be added. researchgate.net The slow addition of the alkylating agent can help to favor monoalkylation. researchgate.net

N-Acylation: In a similar fashion, the piperidine nitrogen can react with acylating agents like acyl chlorides or anhydrides to form N-acylpiperidines. nih.govyoutube.com This reaction is a common method for introducing a carbonyl group attached to the nitrogen atom. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

The nucleophilicity of the piperidine nitrogen is a fundamental aspect of its chemistry, enabling the synthesis of a wide range of derivatives with potentially diverse applications.

The piperidine ring in 2-(2-ethoxyphenyl)piperidine can undergo dehydrogenation to form the corresponding pyridine derivative. This transformation is an oxidation process that results in the aromatization of the heterocyclic ring.

Catalytic dehydrogenation is a common method to achieve this. google.comgoogle.com This process typically involves passing the vapor of the piperidine derivative over a heated catalyst. google.com Various catalysts have been shown to be effective for the dehydrogenation of piperidines:

Palladium or Platinum on a support: Catalysts such as palladium or platinum supported on materials like silica (B1680970) gel or alumina (B75360) are effective for dehydrogenating piperidines to pyridines. google.commdpi.com These reactions are often carried out at elevated temperatures, in the range of 200-500 °C, and may use hydrogen as a carrier gas. google.com

Other metal-based catalysts: Other catalyst systems, such as copper-nickel-chromium on silicon dioxide, have also been developed for the gas-phase dehydrogenation of piperidine. google.com

The dehydrogenation of the piperidine ring represents a significant chemical transformation, converting a saturated heterocyclic system into an aromatic one. The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity. google.com

While less common than reactions at the nitrogen, the 2-(2-ethoxyphenyl)piperidine scaffold has the potential to undergo intramolecular electrophilic cyclization reactions. These reactions would involve the formation of a new ring, leading to more complex polycyclic structures.

For such a reaction to occur, an electrophilic center would need to be generated within the molecule, which could then be attacked by an electron-rich position, most likely on the ethoxyphenyl group. A possible, though not explicitly documented for this specific compound, pathway could be a variation of the Friedel-Crafts reaction. acs.org If the piperidine nitrogen were to be acylated, for instance, the acyl group could potentially be designed to undergo an intramolecular cyclization onto the electron-rich ethoxy-substituted phenyl ring. acs.org The success of such a cyclization would depend on the nature of the linking chain and the reaction conditions used to promote the electrophilic attack.

Another theoretical possibility involves a Pictet-Spengler type reaction. However, this typically requires a β-arylethylamine, which is not the structure of 2-(2-ethoxyphenyl)piperidine. Modifications to the molecule would be necessary to facilitate such a transformation.

The study of electrophilic cyclization reactions in derivatives of 2-(2-ethoxyphenyl)piperidine could open up pathways to novel and structurally complex heterocyclic systems.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 2 Ethoxyphenyl Piperidine, Hcl

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. For 2-(2-Ethoxyphenyl)piperidine (B3264001), HCl, the IR spectrum provides key information about its structural components.

The primary functional groups expected to show characteristic absorption bands in the IR spectrum of 2-(2-Ethoxyphenyl)piperidine, HCl are the secondary amine hydrochloride, the aromatic ring, the ether linkage, and the aliphatic C-H bonds of the piperidine (B6355638) and ethyl groups.

Expected Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (secondary amine salt) | 2700-2250 | Strong, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium to weak |

| C-O stretch (aryl ether) | 1270-1230 (asymmetric) | Strong |

| 1050-1000 (symmetric) | Strong | |

| C-N stretch (piperidine) | 1250-1020 | Medium |

The presence of a broad and strong absorption band in the 2700-2250 cm⁻¹ region is a clear indicator of the hydrochloride salt of the secondary amine in the piperidine ring. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the piperidine and ethyl groups are observed just below this value. The characteristic C=C stretching bands of the benzene (B151609) ring are found in the 1600-1450 cm⁻¹ region. Crucially, the strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the aryl ether linkage confirm the presence of the ethoxy group attached to the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the primary chromophore is the ethoxyphenyl group. The piperidine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm). The electronic transitions of interest are the π → π* transitions of the benzene ring. The presence of the ethoxy group, an auxochrome, can cause a bathochromic (red) shift in the λmax compared to unsubstituted benzene.

Expected UV-Vis Absorption Data:

| Chromophore | Expected λmax (nm) | Type of Transition |

| Ethoxyphenyl group | ~270-280 | π → π* |

The exact λmax can be influenced by the solvent used for the analysis. A typical UV spectrum would show a distinct absorption peak in the 270-280 nm range, which is characteristic of a substituted benzene ring. This technique is particularly useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. For instance, a method for a related compound, paroxetine, which also contains a substituted phenyl ring, utilizes UV spectrophotometry for its determination in pharmaceutical tablets. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For pharmaceutical compounds like this compound, chromatography is indispensable for assessing purity, identifying impurities, and for preparative-scale purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and speed. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this polarity.

In a typical RP-HPLC setup for this compound, a non-polar stationary phase (like C18 or C8) would be used with a polar mobile phase. The mobile phase often consists of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, such as phosphoric acid or trifluoroacetic acid, in the mobile phase can improve peak shape for basic compounds like piperidine derivatives by ensuring consistent ionization. nih.gov

A simple, sensitive, and accurate RP-HPLC method can be established for the determination of piperidine and its derivatives. nih.gov For example, a method for analyzing piperidine involves a C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile. nih.gov A similar system could be adapted for this compound, with detection typically performed using a UV detector set at the λmax of the ethoxyphenyl chromophore. The retention time of the compound under specific HPLC conditions is a key identifying characteristic, while the peak area is used for quantification.

Illustrative HPLC Parameters:

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds, checking purity, and monitoring the progress of reactions. analyticaltoxicology.com It involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase). analyticaltoxicology.com

For this compound, a normal-phase TLC system using a silica gel plate would be appropriate. The mobile phase would typically be a mixture of a non-polar solvent (like dichloromethane, toluene, or ethyl acetate) and a polar solvent (like methanol or ethanol) to achieve good separation. lgcstandards.comnih.gov The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can help to reduce tailing of the basic piperidine spot. nih.gov

After development, the spots are visualized, often under UV light (at 254 nm), where the aromatic ring will quench the fluorescence of the indicator in the TLC plate, appearing as a dark spot. lgcstandards.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound in a given TLC system.

Example TLC System:

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Dichloromethane:Methanol (e.g., 8:2 or 9:1 v/v) lgcstandards.com |

| Visualization | UV light (254 nm) |

For instance, a certificate of analysis for a related ethoxy-paroxetine derivative specifies a TLC system of silica gel with a mobile phase of Dichloromethane:Methanol (8:2), resulting in an Rf value of 0.50. lgcstandards.com A similar system would be expected to yield a distinct spot for this compound, allowing for a quick assessment of its presence and purity.

Computational and Theoretical Investigations of 2 2 Ethoxyphenyl Piperidine, Hcl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like 2-(2-Ethoxyphenyl)piperidine (B3264001), HCl, DFT calculations can predict various properties, including the distribution of electron density, electrostatic potential, and molecular orbital energies. jksus.org These calculations are typically performed using specific functionals, such as B3LYP or WB97XD, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. jksus.orgresearchgate.net The results from DFT can elucidate the most electron-rich and electron-poor regions of the molecule, which is crucial for predicting how it will interact with other molecules, including biological receptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. chemjournal.kzresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. chemjournal.kzresearchgate.net Analysis of the spatial distribution of these orbitals can also predict sites of electrophilic and nucleophilic attack. For 2-(2-Ethoxyphenyl)piperidine, the HOMO is likely located on the electron-rich ethoxyphenyl ring, while the LUMO may be distributed across the piperidinium (B107235) ring system.

Table 1: Illustrative Frontier Orbital Properties for 2-(2-Ethoxyphenyl)piperidine This table presents hypothetical but realistic values based on typical DFT calculations for similar aromatic piperidine (B6355638) derivatives.

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -6.5 eV | Represents the energy of the highest occupied molecular orbital; indicates electron-donating capability. |

| ELUMO | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital; indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | The energy difference between HOMO and LUMO; a larger gap suggests higher chemical stability and lower reactivity. chemjournal.kz |

Geometric Optimization Studies

Before calculating molecular properties, a geometric optimization is performed to find the molecule's most stable three-dimensional conformation (i.e., the structure with the lowest potential energy). researchgate.net For 2-(2-Ethoxyphenyl)piperidine, HCl, this process would determine the precise bond lengths, bond angles, and dihedral angles. Key structural features to be determined would include the orientation of the piperidine ring (typically a chair conformation), the relative position of the ethoxyphenyl substituent (axial vs. equatorial), and the rotational angle of the ethoxy group. This optimized structure serves as the essential starting point for subsequent docking, molecular dynamics, and property calculations. jksus.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a way to observe the motion and conformational changes of a molecule over time. mdpi.com An MD simulation of 2-(2-Ethoxyphenyl)piperidine, typically in a solvated environment to mimic physiological conditions, would reveal its flexibility. It allows for the exploration of the molecule's conformational space, showing how the piperidine ring might flex and how the ethoxyphenyl group rotates. researchgate.net

When studying ligand-receptor interactions, MD simulations are run on the ligand-protein complex. nih.govnih.gov These simulations can assess the stability of a proposed binding pose obtained from docking. By tracking the ligand's movement within the binding site over tens to hundreds of nanoseconds, researchers can confirm whether key interactions are maintained, identify which amino acid residues are crucial for stable binding, and observe any conformational changes in the protein induced by the ligand. nih.govmdpi.com

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. researchgate.netnanobioletters.com For 2-(2-Ethoxyphenyl)piperidine, potential biological targets could include sigma receptors (σ1R and σ2R) or various neurotransmitter transporters, which are known to bind piperidine-based ligands. nih.govnih.gov

In a typical docking study, the 3D structure of the ligand, obtained from geometric optimization, is placed into the binding pocket of a target protein structure (often from the Protein Data Bank). The docking algorithm then samples numerous possible conformations and orientations of the ligand, scoring them based on binding affinity. The results can reveal the most likely binding mode and identify the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the complex. nih.gov For the protonated piperidine ring in the HCl salt, a salt bridge with an acidic residue like aspartate or glutamate (B1630785) in the receptor is a key interaction to look for. nih.gov

Table 2: Illustrative Molecular Docking Results for 2-(2-Ethoxyphenyl)piperidine in a Sigma-1 Receptor (σ1R) Binding Site This table presents a hypothetical binding mode based on published interaction patterns for piperidine analogs in the σ1R. nih.govnih.gov

| Interacting Residue (σ1R) | Atom(s) in Ligand | Interaction Type | Distance (Å) |

| Glu172 | Piperidine Nitrogen (N-H) | Hydrogen Bond, Salt Bridge | 2.8 |

| Asp126 | Piperidine Nitrogen (N-H) | Salt Bridge | 4.1 |

| Tyr103 | Ethoxyphenyl Ring | π-π Stacking | 4.5 |

| Phe107 | Piperidine Ring | π-Cation | 4.8 |

| Trp89 | Ethoxy Group | Hydrophobic Interaction | 3.9 |

| Leu105 | Ethoxyphenyl Ring | Hydrophobic Interaction | 4.2 |

Prediction of Binding Modes and Interacting Amino Acid Residues

Computational and theoretical investigations, particularly molecular docking and dynamics simulations, have become indispensable tools in medicinal chemistry for predicting how a ligand, such as this compound, might bind to its protein target and for identifying the specific amino acid residues that stabilize this interaction. While direct computational studies exclusively focused on this compound are not extensively available in public research, a wealth of data from studies on structurally analogous piperidine derivatives allows for a well-grounded prediction of its binding behavior, particularly at the sigma-1 (σ1) receptor, a prominent target for this class of compounds.

The piperidine scaffold is a recurring motif in a multitude of neurologically active compounds and has been the subject of numerous computational analyses. nih.govnih.gov These studies consistently highlight the critical role of the protonated piperidine nitrogen in forming a key electrostatic interaction with an acidic amino acid residue within the receptor's binding pocket.

Molecular modeling of various piperidine derivatives at the σ1 receptor has revealed a consensus binding mode. nih.gov The protonated amine of the piperidine ring is predicted to form a strong salt bridge with the carboxylate side chain of glutamic acid at position 172 (Glu172). nih.gov This interaction is considered a primary anchor for many piperidine-based ligands within the σ1 receptor.

Further analysis of the binding pocket of the σ1 receptor, based on crystal structures and computational models, has identified other amino acid residues that likely contribute to the binding of ligands like 2-(2-Ethoxyphenyl)piperidine. These interactions are predominantly hydrophobic and help to orient the ligand within the binding site.

Table 1: Predicted Interacting Amino Acid Residues for Piperidine Scaffolds at the Sigma-1 Receptor

| Interacting Residue | Predicted Interaction Type | Role in Binding |

| Glu172 | Salt Bridge, Hydrogen Bond | Primary anchoring interaction with the protonated piperidine nitrogen. nih.gov |

| Tyr103 | π-π Stacking | Interaction with the aromatic ring of the ligand. |

| Trp164 | Hydrophobic Interaction | Contributes to the hydrophobic pocket accommodating the ligand. |

| Tyr173 | Hydrogen Bond/Hydrophobic | Potential interaction with substituents on the aromatic ring. nih.gov |

| Asp126 | Ionic Interaction | May contribute to the electrostatic environment of the binding pocket. wikipedia.org |

The ethoxyphenyl group of 2-(2-Ethoxyphenyl)piperidine is predicted to be oriented within a hydrophobic region of the binding pocket. The aromatic ring is likely to engage in π-π stacking interactions with the side chain of Tyr103, further stabilizing the ligand-receptor complex. The ethoxy substituent would extend into a more lipophilic sub-pocket, potentially interacting with hydrophobic residues.

Molecular dynamics simulations performed on similar ligands suggest that these key interactions remain stable over time, indicating a favorable and sustained binding mode. The flexibility of the piperidine ring and the rotatable bond connecting it to the ethoxyphenyl group allow the ligand to adopt an optimal conformation within the binding site to maximize these favorable interactions.

Table 2: Summary of Predicted Binding Interactions for 2-(2-Ethoxyphenyl)piperidine at the Sigma-1 Receptor

| Ligand Moiety | Predicted Interacting Residues | Type of Interaction |

| Protonated Piperidine Nitrogen | Glu172 | Salt Bridge, Hydrogen Bond |

| Phenyl Ring | Tyr103 | π-π Stacking |

| Ethoxy Group | Hydrophobic Pocket Residues | Van der Waals, Hydrophobic |

| Piperidine Ring | Hydrophobic Pocket Residues | Van der Waals, Hydrophobic |

Structure Activity Relationship Studies and Conformational Analysis of 2 2 Ethoxyphenyl Piperidine, Hcl and Its Analogues

Stereochemical Considerations and Conformational Preferences of the Piperidine (B6355638) Ring System

The three-dimensional structure of the piperidine ring is a critical determinant of a molecule's biological activity. Its conformational flexibility allows it to adopt various shapes, with the chair conformation being the most prevalent.

The piperidine ring, similar to cyclohexane, predominantly exists in a chair conformation to minimize angular and torsional strain. mdpi.com However, the presence of substituents and heteroatoms can lead to alternative conformations such as twist-boat or half-chair forms. nih.govias.ac.in The energy difference between chair conformers can be estimated by summing the steric strains involved. amherst.edu

Most simple piperidine derivatives are known to exist in a chair conformation. ias.ac.in For instance, X-ray analysis of certain 2-substituted piperidine derivatives confirms the six-membered piperidine cycle adopts a chair conformation. mdpi.com However, the introduction of specific substituents, particularly electron-withdrawing groups on the nitrogen atom, can profoundly affect the ring's conformation. ias.ac.inresearchgate.net In some heavily substituted piperidines, an equilibrium mixture involving boat forms can be observed. ias.ac.in The conformation is also influenced by the hybridization state of the carbon atoms within the ring. A Csp3 atom in the α-position to the piperidinic nitrogen favors the chair conformer, while a Csp2 atom can distort the ring towards a half-chair conformer. nih.gov

When the piperidine nitrogen is part of an amide or bonded to an aromatic ring, the nitrogen's lone pair can conjugate with the adjacent π-system. This increases the sp2 hybridization of the nitrogen and imparts a partial double-bond character to the C–N bond. nih.gov This planarity results in a phenomenon known as pseudoallylic strain (A1,3 strain), which is a steric repulsion that forces the 2-substituent into an axial orientation to minimize this strain. nih.gov For phenyl-1-piperidines, the axial orientation of a 2-substituent is modestly favored over the equatorial position. nih.gov In contrast, for N-acylpiperidines, this strain strongly dictates an axial orientation. nih.gov The resulting three-dimensionality can be crucial for how the molecule interacts with protein binding sites. nih.gov

Impact of Substituents on Molecular Interactions and Chemical Reactivity

The ethoxyphenyl group attached to the piperidine ring is a key determinant of the compound's properties. The ethoxy group (-OCH2CH3) is generally considered an electron-donating group. Such groups influence the electron density of the aromatic ring and can direct electrophilic substitution reactions, typically to the ortho and para positions. libretexts.org

In the context of biological interactions, the nature and position of substituents on the phenyl ring are critical. For example, in a series of 2,5-dimethoxyphenylpiperidines, extending a methoxy (B1213986) group to an ethoxy group was found to be somewhat tolerated with respect to agonist potency at serotonin (B10506) 5-HT2A receptors. acs.org The substituent pattern on the phenyl ring can play a pivotal role in the binding affinity and selectivity of piperidine-based compounds for their biological targets. acs.org The electronic effects of these substituents can stabilize the transition states of binding interactions, thereby enhancing the rate and strength of binding. libretexts.org

Modifying the structure of piperidine-based compounds has profound effects on their biological affinity. Structure-activity relationship (SAR) studies are essential to understand these effects and to design more potent and selective molecules. nih.gov

Key findings from various studies on piperidine analogues include:

Linker between Rings : The linker connecting the piperidine and phenyl rings is crucial for binding affinity and selectivity. acs.org

Piperidine Nitrogen Substituents : Modifications at the piperidine nitrogen have been investigated in SAR studies, showing significant effects on biological activity. nih.gov

Stereochemistry : The stereochemistry of the piperidine ring is a critical factor. For instance, in a study of 2,5-dimethoxyphenylpiperidines, the (S)-enantiomer showed a significant drop in agonist potency at 5-HT2A receptors compared to its parent phenethylamine (B48288), but it gained selectivity over 5-HT2C receptors, a trait not seen in the (R)-enantiomer. acs.orgnih.gov

Phenyl Ring Substituents : The type and position of substituents on the phenyl ring are major determinants of activity. A study on melanin-concentrating hormone receptor 1 (MCH R1) antagonists explored the effects of various substituents on the phenyl rings, identifying several potent compounds. nih.gov

These findings underscore that biological affinity is a complex interplay of steric and electronic factors, where small structural changes can lead to large differences in potency and selectivity. acs.orgnih.gov

| Compound Series | Structural Modification | Observed Effect on Biological Affinity | Reference |

|---|---|---|---|

| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues | Variation of linker and phenyl substituents | Pivotal role in binding affinity and selectivity for opioid receptors. | acs.org |

| 2,5-dimethoxyphenylpiperidines | Extension of MeO to EtO group | Somewhat tolerated with respect to 5-HT2A receptor agonist potency. | acs.org |

| 2,5-dimethoxyphenylpiperidines | Incorporation of phenethylamine into a piperidine ring | (S)-enantiomer showed a 4-fold drop in potency at 5-HT2A but gained selectivity over 5-HT2C. | acs.orgnih.gov |

| Piperidine-based MCH R1 antagonists | Isosteric replacement of a urea (B33335) group; variation of linkers and substituents | Identification of multiple single-digit nanomolar MCH R1 antagonists. | nih.gov |

Comparative Analysis with Structurally Related Piperidine Derivatives and Analogues

Comparing 2-(2-ethoxyphenyl)piperidine (B3264001) with other piperidine derivatives provides valuable context for its structural and functional properties. The piperidine ring is a versatile scaffold found in numerous natural products and synthetic drugs. nih.govnih.gov

For example, a comparative analysis of various piperidine derivatives for local anesthetic activity showed that structure-activity relationships could be identified, and inclusion in cyclodextrin (B1172386) complexes could further modify their properties. nih.govresearchgate.net In a different context, the conformation of piperidine rings is markedly different depending on the substituents. While a simple N-substituted 4-piperidinone adopts a chair conformation, a piperidine-2-thione (B88430) derivative features a half-chair conformation, a difference attributed to the hybridization of the alpha-carbon. nih.gov

Studies on 2,5-dimethoxyphenylpiperidines revealed that constraining the flexible side chain of a phenethylamine agonist within a piperidine ring leads to significant changes in potency and selectivity, highlighting the impact of conformational restriction. acs.orgnih.gov This principle of conformational constraint is a widely used strategy in drug design.

Furthermore, the electronic nature of the aromatic substituent is critical. While the ethoxy group in 2-(2-ethoxyphenyl)piperidine is electron-donating, analogues with electron-withdrawing groups on the phenyl ring would be expected to have different chemical reactivity and potentially different biological activity profiles. libretexts.org The vast chemical space of substituted piperidines allows for fine-tuning of properties, making them a continued focus of research in medicinal chemistry. researchgate.netnih.gov

| Piperidine Derivative | Key Structural Feature | Observed Conformation/Property | Reference |

|---|---|---|---|

| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Csp3 at α-position | Chair conformation | nih.gov |

| 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione | Csp2 at α-position | Half-chair conformation | nih.gov |

| N-nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl) piperidin-4-ones | Bulky aryl groups and N-nitroso group | Equilibrium mixture of boat forms | ias.ac.in |

| (S)-2,5-dimethoxyphenylpiperidine | Constrained phenethylamine side-chain | Potent and selective 5-HT2A receptor agonist | acs.orgnih.gov |

Examination of Methoxy-Substituted Analogues

The substitution pattern of methoxy groups on the phenyl ring of phenylpiperidine and related scaffolds significantly impacts their biological activity. Studies on various classes of compounds have consistently shown that the position and number of methoxy groups can dramatically alter receptor affinity and functional activity.

In the context of phenolic acids, which share the substituted phenyl ring feature, the presence and number of methoxy groups enhance antioxidant activities. nih.govresearchgate.net Specifically, the antioxidant activity follows a trend where a higher number of methoxy groups leads to greater potency. nih.gov For instance, in both DPPH and FRAP assays, the antioxidant capacity was observed to increase with the number of methoxy substituents. nih.govresearchgate.net This is attributed to the electron-donating nature of the methoxy group, which can influence the thermodynamics of antioxidant mechanisms like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). nih.govresearchgate.net

Within the 2,5-dimethoxyphenylpiperidine series, the methoxy groups are critical for agonist activity at serotonin 5-HT₂A and 5-HT₂C receptors. nih.gov Deletion of the 5-methoxy group results in a significant drop in potency at the 5-HT₂A receptor, while removal of the 2-methoxy group leads to an even more substantial decrease in activity. nih.gov Conversely, extending either methoxy group to an ethoxy group is generally tolerated, suggesting some flexibility in the binding pocket. nih.gov

In the realm of ketamine analogues, which feature a 2-phenylcyclohexanone (B152291) core, methoxy substitution on the aromatic ring also plays a role in their anesthetic and analgesic properties. mdpi.com The 3-methoxy derivative, a metabolite of methoxetamine, has been characterized, highlighting the metabolic relevance of this substitution. mdpi.com

Furthermore, in the context of phenylpiperazine derivatives, which are structurally related to phenylpiperidines, the presence of a methoxy group on the phenyl ring is a common feature in compounds targeting various receptors, including serotonin and α₁-adrenoceptors. mdpi.comnih.gov For example, 1-(2-methoxyphenyl)piperazine (B120316) is a key fragment in the design of α₁-adrenoceptor antagonists. mdpi.com

Table 1: Impact of Methoxy Substitution on Biological Activity

| Compound Class | Substitution Effect | Biological Target/Activity | Reference |

| Phenolic Acids | Increased number of -OCH₃ groups enhances activity | Antioxidant (DPPH, FRAP assays) | nih.govresearchgate.net |

| 2,5-Dimethoxyphenylpiperidines | Methoxy groups are crucial for activity; deletion significantly reduces potency | 5-HT₂A/5-HT₂C Receptor Agonism | nih.gov |

| Ketamine Analogues | Methoxy substitution influences anesthetic and analgesic properties | Anesthetic/Analgesic Activity | mdpi.com |

| Phenylpiperazine Derivatives | Methoxy group is a key feature for receptor interaction | α₁-Adrenoceptor Antagonism | mdpi.com |

Comparison with Pyrrolidine (B122466) Analogues

The replacement of the piperidine ring with a pyrrolidine ring in various bioactive compounds has been a strategy to probe the importance of the ring size and conformation for biological activity. This comparison often reveals significant differences in potency and selectivity.

In the context of substituted phenethylamines, constraining the flexible side chain by incorporating it into a piperidine ring can lead to a substantial drop in agonist potency at serotonin 5-HT₂A and 5-HT₂C receptors compared to the more flexible parent compound. nih.gov This highlights the importance of the conformational flexibility for optimal receptor interaction. While a direct comparison to a pyrrolidine analogue of 2-(2-ethoxyphenyl)piperidine was not found in the provided results, the principle of how ring constraints affect activity is well-established.

The structure-activity relationships of selective serotonin reuptake inhibitors (SSRIs) also offer insights. Paroxetine, a phenylpiperidine derivative, is a potent 5-HT reuptake blocker. wikipedia.org The piperidine ring is a core component of its structure, contributing to its high affinity. wikipedia.org While not a direct comparison, the prevalence of the piperidine scaffold in this class suggests its importance for this specific biological target.

Elucidation of Structural Features in Donepezil (B133215) and Aripiprazole (B633) Analogues

The structural scaffold of 2-phenylpiperidine (B1215205) is a key component in several approved drugs, including donepezil and aripiprazole, and their numerous analogues.

Donepezil Analogues:

Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease, features a benzylpiperidine moiety linked to an indanone group. usp.brscielo.brnih.gov The N-benzylpiperidine portion of donepezil is crucial for its interaction with the catalytic and peripheral anionic sites of AChE. rsc.orgresearchgate.net Numerous structural modifications of donepezil have been explored to enhance its activity and to develop multi-target-directed ligands. usp.brrsc.orgnih.gov

Key structural features and modifications include:

Linker Modification: Altering the linker between the piperidine and the second pharmacophore can modulate activity. rsc.org

Indanone Replacement: Replacing the indanone ring with other heterocyclic systems like pyridine (B92270), phthalazinone, or indole (B1671886) has yielded compounds with dual AChE and butyrylcholinesterase (BChE) inhibition, or additional activities like monoamine oxidase (MAO) inhibition. usp.brscielo.br

Hybridization: Combining the N-benzylpiperidine moiety of donepezil with other pharmacophores, such as those from coumarin (B35378) or ferulic acid, has led to hybrid molecules with multiple biological activities, including AChE inhibition, MAO-B inhibition, and antioxidant properties. scielo.brrsc.org

Aripiprazole Analogues:

Aripiprazole is an atypical antipsychotic that possesses a phenylpiperazine moiety. While not a direct piperidine analogue, the principles of its structure-activity relationship can be informative. Combination therapy studies have investigated the synergistic effects of aripiprazole with donepezil, suggesting potential interplay between their respective structural components and biological targets. nih.gov

The development of new donepezil analogues often involves retaining the N-benzylpiperidine core while modifying other parts of the molecule to achieve desired pharmacological profiles. researchgate.net

Elucidating Structure-Affinity Relationships through In Vitro Binding Studies

In vitro binding studies are indispensable for characterizing the interaction of a compound with its molecular target. These assays provide quantitative measures of affinity and can reveal the selectivity of a compound for different receptor subtypes.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. unc.edu This method involves competing a radiolabeled ligand with the unlabeled test compound for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.

For instance, in the study of piperidine analogues of GBR 12909, radioligand binding assays were used to assess their affinity for the dopamine (B1211576), norepinephrine, and serotonin transporters. nih.gov Similarly, the affinity of novel neurokinin-2 (NK2) receptor antagonists was determined using radioligand binding studies against human NK1, NK2, and NK3 receptors. nih.gov

The development of novel radioligands, such as [¹²⁵I]p-MPPI for serotonin-1A sites, is also crucial for these studies. nih.gov These radioligands allow for the detailed characterization of receptor binding properties, including the number of binding sites (Bmax) and the effects of ions and nucleotides on binding. nih.gov

Table 2: Representative Radioligand Binding Data for Phenylpiperidine-related Scaffolds

| Compound/Class | Receptor/Transporter | Radioligand | Affinity (Ki or IC₅₀) | Reference |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | Dopamine Transporter (DAT) | Not Specified | Ki = 0.7 nM | nih.gov |

| Neurokinin-2 (NK2) Antagonist (Compound 33) | Human NK2 Receptor | Not Specified | IC₅₀ = 4 nM | nih.gov |

| [¹²⁵I]p-MPPI | Serotonin-1A Receptor | Itself (as radioligand) | Kd = 0.13 nM | nih.gov |

| N-(2-phenoxyethyl)-4-benzylpiperidine | NR1/2B NMDA Receptor | Not Specified | IC₅₀ = 0.63 µM | nih.gov |

Receptor Subtype Selectivity Profiling

Many receptors exist as multiple subtypes, and compounds that selectively target one subtype over others can offer therapeutic advantages with fewer side effects. Receptor subtype selectivity profiling involves testing a compound's affinity against a panel of related receptor subtypes.

For example, a series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones were evaluated for their selectivity against neurokinin receptor subtypes, with a lead compound showing excellent selectivity for the NK2 receptor over the NK1 and NK3 receptors. nih.gov Similarly, studies on N-phenyl-N-(piperidin-2-yl)propionamide analogues demonstrated high selectivity for the µ opioid receptor over the δ opioid receptor. nih.gov

The development of subtype-selective ligands is a key goal in drug discovery. For instance, research on GABA uptake inhibitors aimed to develop compounds with improved selectivity for the mGAT4 subtype over mGAT1-3. nih.gov Likewise, the search for α₁-adrenoceptor antagonists has focused on identifying compounds with selectivity for the α₁A or α₁B subtypes. mdpi.com

The ability to fine-tune the structure of a molecule to achieve a desired selectivity profile is a testament to the power of structure-activity relationship studies.

Role of 2 2 Ethoxyphenyl Piperidine, Hcl in Chemical Biology and Medicinal Chemistry Research

Exploration as a Synthetic Intermediate for Bioactive Chemical Entities

The piperidine (B6355638) scaffold is a privileged structure in drug discovery, present in numerous pharmaceuticals. mdpi.comnih.gov These six-membered nitrogen-containing heterocycles are key building blocks in the synthesis of a wide array of therapeutic agents. mdpi.com The general utility of piperidine derivatives stems from their ability to be functionalized at various positions, allowing for the creation of diverse chemical libraries for screening. clinmedkaz.org

Precursor in Pharmaceutical Compound Synthesis

There is no specific information in the reviewed literature indicating that 2-(2-Ethoxyphenyl)piperidine (B3264001), HCl is a direct precursor or registered starting material for the synthesis of specific, named pharmaceutical compounds. While related piperidine structures are common intermediates, the direct lineage from this specific ethoxy-substituted compound to a marketed drug is not documented. For instance, other piperidine-based chemicals, such as 4-anilino-N-phenethylpiperidine (ANPP) and 1-(2-Chloroethyl)piperidine hydrochloride, are known precursors in the synthesis of various active pharmaceutical ingredients (APIs), including fentanyl and raloxifene, respectively. unodc.orgincb.orgganeshremedies.com However, a similar role for 2-(2-Ethoxyphenyl)piperidine, HCl is not established in the available literature.

Contribution to Fine Chemical Production

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, often as intermediates for pharmaceuticals, agrochemicals, and other specialty materials. unodc.org The synthesis of various substituted piperidines is a significant area of fine chemical production. mdpi.com However, there are no specific reports detailing the use of this compound in the production of other non-pharmaceutical fine chemicals.

Investigations of Molecular Mechanism of Action in Biological Systems (In Vitro Focus)

The biological activity of piperidine derivatives is vast and varied, with compounds in this class acting on numerous biological targets. nih.govwikipedia.org In silico predictions suggest that novel piperidine derivatives can potentially modulate a wide range of targets, including enzymes, receptors, and ion channels. clinmedkaz.org

Receptor and Enzyme Binding Studies (e.g., Acetylcholinesterase)

Many piperidine-containing molecules are designed to interact with specific biological receptors and enzymes. For example, derivatives have been synthesized and tested for their affinity for histamine (B1213489) H3 receptors and sigma receptors. nih.govnih.gov Acetylcholinesterase (AChE), a key enzyme in the nervous system, is a common target for drugs treating neurodegenerative diseases, and some piperidine-based compounds have been investigated as AChE inhibitors. nih.gov However, specific studies detailing the binding affinity or inhibitory constants (K_i_ or IC_50_ values) of this compound for acetylcholinesterase or other specific receptors are not present in the surveyed scientific literature.

Ion Channel Modulation Research

Ion channels, which are critical for cellular signaling, are important drug targets. nih.gov Certain piperidine derivatives are known to modulate the function of various ion channels, including sodium and calcium channels. clinmedkaz.org This modulation can be a key mechanism for therapeutic effects like analgesia or antiarrhythmic action. nih.gov Despite this, there is no available research specifically investigating the effects of this compound on any particular class of ion channels.

Studies on Interactions with Specific Biological Pathways

The ultimate effect of a bioactive compound is often determined by its interaction with complex biological pathways. Piperidine derivatives have been implicated in pathways related to neurotransmitter reuptake and intracellular signaling cascades. nih.gov For example, some compounds interfere with the reuptake of biogenic amines like serotonin (B10506) and norepinephrine. nih.gov Research into the specific biological pathways modulated by this compound has not been published, leaving its cellular effects uncharacterized.

Development of Novel Chemical Probes and Ligands for Biological Targets

The value of a compound like this compound in chemical biology lies in its utility as a scaffold for creating novel chemical probes and ligands. These tools are essential for identifying and characterizing biological targets, and for elucidating their roles in health and disease. Research into structurally similar phenoxyalkylpiperidines and phenethylpiperidines has demonstrated their potent interactions with specific receptor systems, particularly sigma receptors. ebi.ac.uknih.gov

Sigma receptors, which are divided into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins involved in a multitude of cellular functions and are considered important targets for therapeutic intervention in neurological and psychiatric disorders. nih.govnih.gov The development of ligands with high affinity and selectivity for these receptors is a key objective in medicinal chemistry.

Studies on series of phenoxyalkylpiperidines have shown that modifications to the piperidine ring and the linker connecting it to the phenyl group can systematically alter binding affinity and selectivity. ebi.ac.ukuniba.it For instance, the degree of methylation on the piperidine ring has been shown to decrease ligand affinity for the σ₁ receptor. uniba.it Similarly, the length of the alkyl chain is a critical determinant of selectivity. Shorter oxyethylenic chains have been found to be beneficial for σ₁ selectivity. uniba.it This systematic approach to modifying the core structure of ethoxyphenylpiperidine allows researchers to fine-tune the pharmacological properties of these ligands, creating highly specific probes to study the function of individual receptor subtypes.

The structure-activity relationship (SAR) studies on these piperidine derivatives are crucial. For example, research on disubstituted piperidines has shown that the chemical nature of the substituent on the piperidine nitrogen, its distance from the nitrogen, and its orientation relative to the other substituent govern the selectivity for sigma sites over other receptors like dopamine (B1211576) D2 or serotonin 5-HT2 receptors. nih.gov This detailed understanding allows for the rational design of new chemical entities based on the 2-(2-ethoxyphenyl)piperidine framework, leading to the discovery of novel ligands with tailored biological activities.

Below is a table of binding affinities for representative piperidine-based sigma receptor ligands, illustrating the data generated in such research.

| Compound Name | Target Receptor | Binding Affinity (Ki, nM) |

| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) | σ₁ Receptor | 0.34 |

| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | σ₁ Receptor | 0.89 |

| (-)-(S)-92 | σ₁ Receptor | High |

| 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine (69) | σ₁ Receptor | High |

| N-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (3) | σ₂ Receptor | High |